(5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine
CAS No.: 355815-82-6
Cat. No.: VC8948724
Molecular Formula: C16H17BrFNO
Molecular Weight: 338.21 g/mol
* For research use only. Not for human or veterinary use.
![(5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine - 355815-82-6](/images/structure/VC8948724.png)
Specification
CAS No. | 355815-82-6 |
---|---|
Molecular Formula | C16H17BrFNO |
Molecular Weight | 338.21 g/mol |
IUPAC Name | N-[(5-bromo-2-methoxyphenyl)methyl]-2-(3-fluorophenyl)ethanamine |
Standard InChI | InChI=1S/C16H17BrFNO/c1-20-16-6-5-14(17)10-13(16)11-19-8-7-12-3-2-4-15(18)9-12/h2-6,9-10,19H,7-8,11H2,1H3 |
Standard InChI Key | IVXMBBNYQPHOJX-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)Br)CNCCC2=CC(=CC=C2)F |
Canonical SMILES | COC1=C(C=C(C=C1)Br)CNCCC2=CC(=CC=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a 5-bromo-2-methoxybenzyl group linked via an amine bridge to a 2-(3-fluorophenyl)ethyl moiety. This structure combines electron-withdrawing (bromo, fluoro) and electron-donating (methoxy) substituents, creating a polar yet lipophilic profile conducive to interactions with biological targets .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₇BrFNO | |
Molecular Weight | 338.21 g/mol | |
SMILES | COC1=C(C=C(C=C1)Br)CNCCC2=CC(=CC=C2)F | |
InChI Key | IVXMBBNYQPHOJX-UHFFFAOYSA-N | |
CAS Registry Number | 355815-82-6 |
Synthesis and Manufacturing
Synthetic Routes
Although no direct synthesis protocol for this compound is published in open literature, analogous methods from related structures suggest a multi-step approach:
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Benzylamine Formation: Coupling of 5-bromo-2-methoxybenzaldehyde with 2-(3-fluorophenyl)ethylamine via reductive amination .
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Purification: Column chromatography or recrystallization to isolate the target compound .
Table 2: Hypothetical Reaction Conditions
Step | Reagents | Temperature | Duration | Yield* |
---|---|---|---|---|
Reductive Amination | NaBH₃CN, MeOH | 0–25°C | 12–24 h | 60–75% |
Workup | HCl, NaOH | RT | 1–2 h | – |
*Estimated based on analogous reactions in .
Industrial-Scale Considerations
The patent CN111777549A highlights challenges in scaling brominated aromatic amines, emphasizing:
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
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Bromination Agents: N-Bromosuccinimide (NBS) minimizes byproducts compared to elemental bromine .
Pharmacological Research
Biological Activity
While specific studies on this compound are absent from available sources, its structural analogs demonstrate:
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Dopamine Receptor Modulation: Tertiary amines with fluorophenyl groups show affinity for D₂-like receptors .
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MAO Inhibition: Methoxy-substituted benzylamines inhibit monoamine oxidases in neurodegenerative models .
ADME Profiling
Physicochemical parameters predict:
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Lipophilicity: logP ≈ 3.1 (calculated via PubChem), favoring blood-brain barrier penetration .
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Metabolic Stability: Susceptibility to hepatic CYP450-mediated O-demethylation .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Antipsychotics: Structural similarity to atypical neuroleptics like risperidone .
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Anticancer Agents: Bromoaryl moieties enhance DNA alkylation potential .
Material Science
Bromine's radical scavenging properties suggest utility in:
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